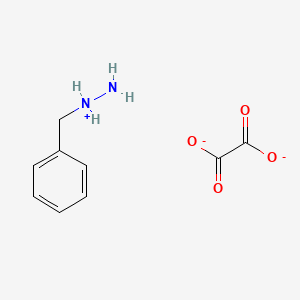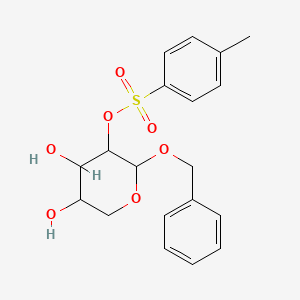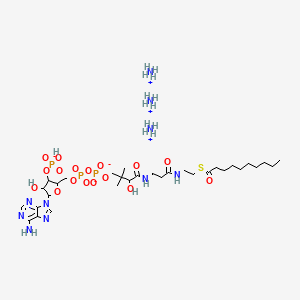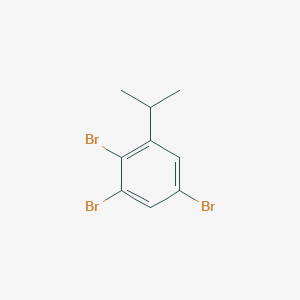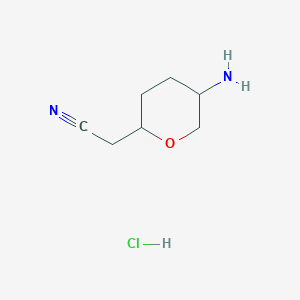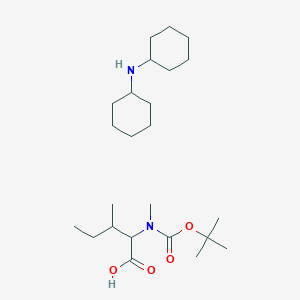
N-BOC-N-Alpha-METHYL-L-ISOLEUCINE DICYCLOHEXYLAMMONIUM SALT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-BOC-N-Alpha-METHYL-L-ISOLEUCINE DICYCLOHEXYLAMMONIUM SALT is a chemical compound with the molecular formula C24H46N2O4 and a molecular weight of 426.63 g/mol . It is a derivative of isoleucine, an essential amino acid, and is commonly used in peptide synthesis and organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-BOC-N-Alpha-METHYL-L-ISOLEUCINE DICYCLOHEXYLAMMONIUM SALT typically involves the protection of the amino group of L-isoleucine with a tert-butoxycarbonyl (BOC) group. This is followed by methylation of the alpha position and subsequent formation of the dicyclohexylammonium salt. The reaction conditions often include the use of basic catalysts and solvents such as methanol .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards required for pharmaceutical and research applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-BOC-N-Alpha-METHYL-L-ISOLEUCINE DICYCLOHEXYLAMMONIUM SALT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its original amino acid form.
Substitution: The BOC group can be substituted with other protecting groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride for deprotection, hydrogen gas for reduction, and various acids and bases for substitution reactions. The conditions typically involve room temperature reactions with specific catalysts to ensure high efficiency .
Major Products Formed
The major products formed from these reactions include deprotected amino acids, methylated derivatives, and various substituted compounds depending on the reagents and conditions used .
Applications De Recherche Scientifique
N-BOC-N-Alpha-METHYL-L-ISOLEUCINE DICYCLOHEXYLAMMONIUM SALT has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor in organic synthesis.
Biology: Employed in the study of protein structure and function due to its role in peptide synthesis.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of N-BOC-N-Alpha-METHYL-L-ISOLEUCINE DICYCLOHEXYLAMMONIUM SALT involves its role as a protecting group in peptide synthesis. The BOC group protects the amino group during chemical reactions, preventing unwanted side reactions. The dicyclohexylammonium salt form enhances its solubility and stability, making it easier to handle in various chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-BOC-L-ISOLEUCINE: Similar in structure but lacks the methylation at the alpha position.
N-BOC-L-VALINE: Another amino acid derivative used in peptide synthesis.
N-BOC-L-LEUCINE: Similar protecting group but different amino acid backbone.
Uniqueness
N-BOC-N-Alpha-METHYL-L-ISOLEUCINE DICYCLOHEXYLAMMONIUM SALT is unique due to its specific methylation at the alpha position, which can influence its reactivity and interactions in peptide synthesis. This makes it a valuable compound for creating specific peptide sequences and studying protein interactions .
Propriétés
Formule moléculaire |
C24H46N2O4 |
|---|---|
Poids moléculaire |
426.6 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C12H23NO4.C12H23N/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-9H,7H2,1-6H3,(H,14,15);11-13H,1-10H2 |
Clé InChI |
WGAXOUAOQSDMNQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


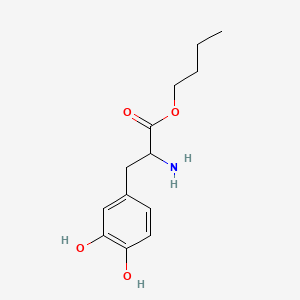
![4,4'-Bis[(2-aminoethyl)aminocarbonyl]-2,2'-bipyridine](/img/structure/B15093284.png)
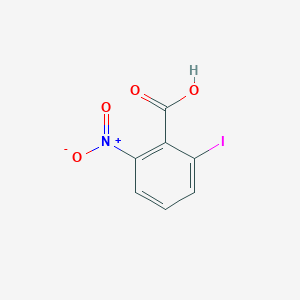

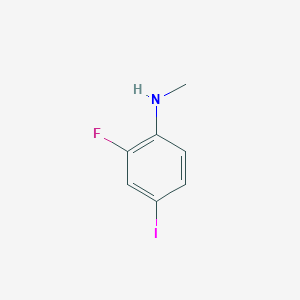
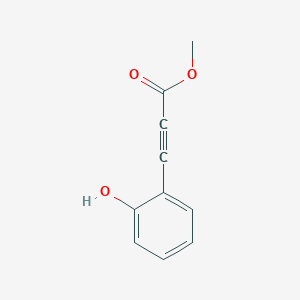
![2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoylamino]hexanoic acid](/img/structure/B15093333.png)
